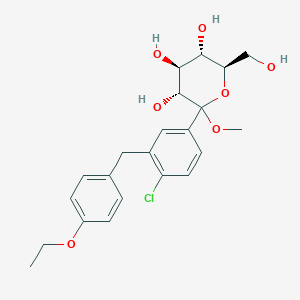

(3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol

Description

(3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C22H27ClO7 and its molecular weight is 438.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

Convenient Synthesis Approaches : Researchers have developed convenient approaches for synthesizing compounds structurally similar to the specified chemical. For instance, Liu et al. (2008) described a four-step synthesis process starting from 4-bromo-2-(bromomethyl)-1-chlorobenzene, emphasizing the avoidance of undesired ortho-products (Liu, Li, Lu, & Miao, 2008). Similarly, other studies have reported novel synthesis methods, achieving high yields and minimizing byproducts (Liu, Li, Li, Yang, & Lu, 2010).

Microwave-Assisted Synthesis : A microwave-assisted synthesis technique has been employed to create water-soluble derivatives of the compound. Hijji et al. (2021) demonstrated the creation of a Glucose amine Schiff base (GASB-1) product, emphasizing the efficiency and yield of the process (Hijji, Rajan, Yahia, Mansour, Zarrouk, & Warad, 2021).

Structural and Interaction Studies

Hydrogen-Bonded Structures and Interaction Energies : Gelbrich et al. (2017) explored the molecular conformations and hydrogen-bonded layers in crystals of a similar compound, contributing to understanding its structural chemistry and potential applications (Gelbrich, Adamer, Štefinović, Thaler, & Griesser, 2017).

Spectroscopic and Theoretical Analysis : The spectroscopic and theoretical properties of related compounds have been studied to understand their molecular interactions, electronic potential, and thermal behavior. These insights are crucial for potential applications in various fields, including medicinal chemistry (Priya, Krithika, Shirmila, Sathya, & Usha, 2021).

Applications in Biological Sciences

Inhibitory Effects on Enzymes : Research has indicated the potential of similar compounds in inhibiting specific enzymes, showcasing their relevance in medical research and drug development. For example, compounds derived from glucose have shown inhibition properties against enzymes like ALR2 (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).

Glucose Cotransporter Inhibition : Some derivatives have been identified as inhibitors of sodium/glucose cotransporters, relevant in the context of diabetes treatment research (Powell, Smith, Greer, Harris, Zhao, Dacosta, Mseeh, Shadoan, Sands, Zambrowicz, & Ding, 2013).

properties

IUPAC Name |

(3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClO7/c1-3-29-16-7-4-13(5-8-16)10-14-11-15(6-9-17(14)23)22(28-2)21(27)20(26)19(25)18(12-24)30-22/h4-9,11,18-21,24-27H,3,10,12H2,1-2H3/t18-,19-,20+,21-,22?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTWLVVOULBRDU-VEIQOZLZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3(C(C(C(C(O3)CO)O)O)O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3([C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148940 | |

| Record name | Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5S,6R)-2-(4-chloro-3-(4-ethoxybenzyl)phenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

461432-24-6 | |

| Record name | Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461432-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3138499.png)

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![6-Methyl-3-{[(thiophen-2-ylmethyl)-amino]-methyl}-1H-quinolin-2-one](/img/structure/B3138507.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)

![1-[2-(Pyridin-2-yl)ethyl]guanidine](/img/structure/B3138576.png)